![molecular formula C9H18N2O4 B3247330 N(6)-(2-carboxyethyl)-L-lysine CAS No. 18120-67-7](/img/structure/B3247330.png)
N(6)-(2-carboxyethyl)-L-lysine
Übersicht
Beschreibung
N(6)-(2-carboxyethyl)-L-lysine , commonly referred to as m6A , is an abundant modification found in mRNA and DNA. It is characterized by the addition of a methyl group to the N6 position of adenosine. This modification plays a crucial role in gene expression regulation and has been implicated in various biological processes .
Synthesis Analysis
The synthesis of m6A involves enzymatic methylation of adenosine residues. The key enzyme responsible for this modification is METTL3 , which forms a complex with other proteins. This complex recognizes specific RNA sequences and catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N6 position of adenosine in the target RNA .
Molecular Structure Analysis
The molecular structure of m6A consists of a purine base (adenosine) with a methyl group attached to the N6 position. The chemical formula for m6A is C11H15N5O4. It is found in various RNA species, including tRNA, mRNA, rRNA, and long non-coding RNAs (lncRNAs) .
Chemical Reactions Analysis
One notable reaction involving m6A is its hindrance of DNA- and RNA-directed DNA synthesis. The presence of m6A in a template strand affects the conformational flexibility of the DNA backbone during primer extension. This property has been exploited for quantitative analysis of m6A in RNA or DNA contexts, including the determination of m6A levels in human ribosomal RNA (rRNA) .
Wirkmechanismus
m6A functions through RNA-binding proteins known as m6A readers . These proteins specifically recognize the methylated adenosine on RNA. Examples include the YTH domain family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1) and insulin-like growth factor-2 mRNA-binding proteins (IGF2BP1–3). These readers influence RNA stability, translation, and other cellular processes .
Zukünftige Richtungen
Research on m6A continues to expand, exploring its roles in epigenetics, gene regulation, and disease. Future studies may focus on identifying additional m6A readers, understanding its impact on specific RNA species, and developing therapeutic strategies based on m6A modulation .
: Qi, X., Geng, X., Zhang, J., et al. (2021). Comprehensive analysis of differences of N6-methyladenosine of lncRNAs between atrazine-induced and normal Xenopus laevis testis. Genes and Environment, 43, 49. Read more
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(2-carboxyethylamino)hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c10-7(9(14)15)3-1-2-5-11-6-4-8(12)13/h7,11H,1-6,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWCBIQZFYDOE-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCC(=O)O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCCC(=O)O)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311147 | |
Record name | Nε-(Carboxyethyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18120-67-7 | |
Record name | Nε-(Carboxyethyl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18120-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nε-(Carboxyethyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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